Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride

Description

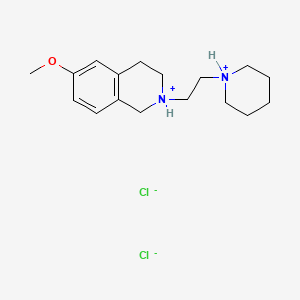

The compound Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride (CAS: Not explicitly provided in evidence, but structurally related to compounds in and ) is a tetrahydroisoquinoline derivative with a methoxy group at position 6 and a 2-piperidinoethyl substituent at position 2. Its dihydrochloride form enhances water solubility, making it suitable for pharmaceutical applications. The compound shares structural motifs with alkaloids and synthetic intermediates used in drug development, particularly in targeting neurological and oncological pathways .

Properties

CAS No. |

101670-54-6 |

|---|---|

Molecular Formula |

C17H28Cl2N2O |

Molecular Weight |

347.3 g/mol |

IUPAC Name |

6-methoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |

InChI |

InChI=1S/C17H26N2O.2ClH/c1-20-17-6-5-16-14-19(10-7-15(16)13-17)12-11-18-8-3-2-4-9-18;;/h5-6,13H,2-4,7-12,14H2,1H3;2*1H |

InChI Key |

VQYUFMJIRJANJU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C[NH+](CC2)CC[NH+]3CCCCC3)C=C1.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride typically involves multiple steps. One common method includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Addition of the Piperidinoethyl Side Chain: The piperidinoethyl side chain is added through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the isoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Pharmacological and Physicochemical Comparisons

- However, the absence of a 7-methoxy group (vs. CAS 2328-12-3) reduces steric hindrance, possibly favoring membrane permeability .

- Piperidinoethyl Substituent: The 2-piperidinoethyl chain introduces a basic nitrogen, increasing solubility in its protonated form. This contrasts with CAS 128942-65-4, where a phenyl group increases hydrophobicity .

- Dihydrochloride Salt: Compared to free bases (e.g., CAS 42923-77-3), the dihydrochloride form offers superior aqueous solubility, critical for intravenous formulations .

Biological Activity

Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride (THIQ) is a synthetic compound belonging to the tetrahydroisoquinoline family. Its unique structure includes a methoxy group and a piperidinoethyl side chain, which significantly contribute to its biological activities. This article explores the biological activity of THIQ, including its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C17H26N2O

- Molecular Weight : Approximately 347.3 g/mol

- Structure : The compound features a tetrahydroisoquinoline core with a methoxy group at the 6-position and a piperidinoethyl group at the 2-position.

Biological Activities

Isoquinoline derivatives are known for their diverse biological activities. THIQ has been studied for its potential therapeutic applications in various fields:

- Neuroprotective Effects : Research indicates that THIQ exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems may play a role in these effects .

- Antimicrobial Activity : Studies have shown that THIQ demonstrates antibacterial properties against various pathogens. For instance, certain analogs of THIQ have been found effective against Staphylococcus epidermidis and Klebsiella pneumoniae at concentrations as low as 25 μg/ml .

- Antitumor Activity : Investigations into the antitumor potential of THIQ have revealed promising results. Some studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of THIQ can be significantly influenced by structural modifications. The following table summarizes key analogs and their biological activities:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| THIQ | THIQ Structure | Neuroprotective, Antimicrobial |

| 1,2,3,4-Tetrahydroisoquinoline | Lacks methoxy and piperidinoethyl groups | Limited activity |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Contains methoxy but lacks piperidinoethyl | Moderate activity |

| 2-Phenyl-1,2,3,4-tetrahydroisoquinoline | Has phenyl instead of piperidinoethyl | Different activity profile |

The mechanisms underlying the biological activities of THIQ involve several pathways:

- Dopaminergic Modulation : THIQ may enhance dopaminergic signaling, which is crucial for neuroprotection and cognitive function.

- Inhibition of Key Enzymes : Some studies have indicated that THIQ can inhibit enzymes critical for bacterial survival and proliferation, such as MurE synthetase .

Case Studies

- Neuroprotection in Animal Models : In a study involving mice models of Parkinson's disease, administration of THIQ resulted in significant improvements in motor function and reduced neuroinflammation markers compared to control groups .

- Antibacterial Efficacy : A series of compounds derived from THIQ were tested against various bacterial strains. Compounds exhibiting structural similarities to THIQ showed enhanced antibacterial activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.